molecular formula C19H18N2O6S2 B3004889 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide CAS No. 941900-72-7

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide

Cat. No.: B3004889
CAS No.: 941900-72-7
M. Wt: 434.48
InChI Key: JASPADJFSLWSOP-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide is a structurally complex molecule featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core linked to a 4-(4-methoxyphenyl)sulfonylbutanamide moiety. The [1,3]dioxolo ring system contributes to electron-rich aromaticity, while the sulfonylbutanamide group enhances solubility and may facilitate interactions with biological targets such as kinases or bacterial enzymes .

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)8-2-3-18(22)21-19-20-14-9-15-16(27-11-26-15)10-17(14)28-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASPADJFSLWSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its molecular formula is C15H17N3O5SC_{15}H_{17}N_{3}O_{5}S, and it has a molecular weight of approximately 383.4 g/mol. The presence of the dioxole and methoxyphenyl groups suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of benzothiazole derivatives, which often exhibit inhibitory effects against various viruses. For instance, compounds similar to this compound have shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). One study reported that certain benzothiazole derivatives had IC50 values as low as 0.09 μM against MERS-CoV pseudovirus, indicating significant antiviral potential .

CompoundIC50 (μM)CC50 (μM)Selectivity Index
1a0.73>100>137
1b>10.0>100-
1c>10.0>100-
1d2.7>100>37
1f>10.0>100-

IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving related benzothiazole compounds, none exhibited significant cytotoxicity at concentrations below 100 μM. This suggests that this compound may also possess a favorable safety profile .

The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of viral entry or replication within host cells. The structural characteristics of these compounds allow them to interact with viral proteins or host cell receptors, thereby disrupting the viral life cycle.

Study on Antiviral Efficacy

In a recent investigation focused on the antiviral efficacy of benzothiazole derivatives against MERS-CoV, several compounds were synthesized and tested for their inhibitory effects. The study highlighted that modifications to the benzothiazole structure significantly influenced antiviral activity. For example, the introduction of electron-withdrawing groups at specific positions enhanced inhibitory potency .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between this compound and other known antiviral agents. The results indicated that while some traditional antiviral drugs exhibit higher potency in certain contexts, the unique structural features of this compound may provide novel pathways for therapeutic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

  • GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine): Shares the [1,3]dioxolo[4,5-f]benzothiazole core but replaces the sulfonylbutanamide with a pyridinylthiazole amine.
  • N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide :
    • Substitutes the 4-(4-methoxyphenyl)sulfonyl group with a nitrobenzamide.
    • The nitro group’s electron-withdrawing nature may increase metabolic stability but reduce solubility compared to the methoxy-sulfonyl analog .

Sulfonyl Group Variations

  • CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Features a methoxyphenyl-oxadiazole-sulfanyl group instead of the sulfonylbutanamide.
  • N-(4-Methoxyphenyl)benzenesulfonamide :
    • Simplifies the structure to a single sulfonamide group attached to a methoxyphenyl ring.
    • Lacks the fused benzothiazole core, resulting in lower molecular complexity and possibly diminished bioactivity .

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound [1,3]dioxolo[4,5-f]benzothiazole 4-(4-Methoxyphenyl)sulfonylbutanamide Enzyme inhibition, antimicrobial
GSK735826A [1,3]dioxolo[4,5-f]benzothiazole Pyridinylthiazole amine Kinase inhibition
CDD-934506 Oxadiazole Methoxyphenyl-sulfanyl Anticancer, antimicrobial
N-(4-Methoxyphenyl)benzenesulfonamide Benzene Sulfonamide Mild antimicrobial

Spectral Comparisons

  • IR Spectroscopy :
    • The target compound’s C=O stretch (1663–1682 cm⁻¹) and S=O stretch (~1150 cm⁻¹) align with sulfonamide derivatives in .
    • Absence of νS-H (~2500 cm⁻¹) confirms the thione tautomer, as seen in triazole-thiones .
  • NMR Data :
    • The methoxy group’s singlet (~δ 3.8 ppm) and aromatic proton splitting patterns distinguish it from nitro- or halogen-substituted analogs .

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